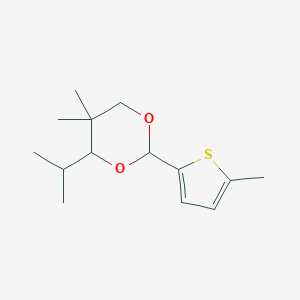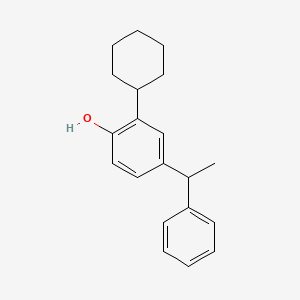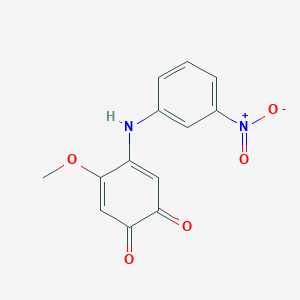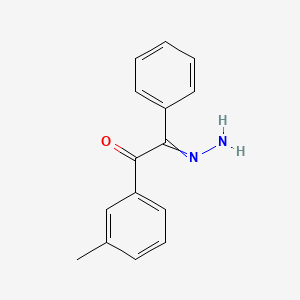
2-Hydrazinylidene-1-(3-methylphenyl)-2-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinylidene-1-(3-methylphenyl)-2-phenylethan-1-one is an organic compound with a complex structure It is characterized by the presence of hydrazinylidene, methylphenyl, and phenylethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylidene-1-(3-methylphenyl)-2-phenylethan-1-one typically involves the reaction of appropriate hydrazine derivatives with ketones or aldehydes. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylidene-1-(3-methylphenyl)-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-Hydrazinylidene-1-(3-methylphenyl)-2-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinylidene-1-(3-methylphenyl)-2-phenylethan-1-one involves its interaction with molecular targets such as enzymes. For example, it can inhibit creatine transport and creatine kinase, which are important in cellular energy metabolism . This inhibition can disrupt cancer cell metabolism, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylidene-1-phenylethan-1-one: Lacks the methylphenyl group, which may affect its reactivity and applications.
1-(3-Methylphenyl)-2-phenylethan-1-one: Lacks the hydrazinylidene group, which is crucial for its biological activity.
Uniqueness
2-Hydrazinylidene-1-(3-methylphenyl)-2-phenylethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit creatine transport and creatine kinase sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
62482-37-5 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-hydrazinylidene-1-(3-methylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H14N2O/c1-11-6-5-9-13(10-11)15(18)14(17-16)12-7-3-2-4-8-12/h2-10H,16H2,1H3 |
InChI Key |
UJYKNQJPIBIOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(=NN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


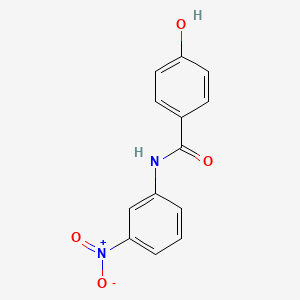
![4-[1,2-Dibromo-2-(4-nonylphenyl)ethyl]benzonitrile](/img/structure/B14528947.png)
![1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate](/img/structure/B14528949.png)
![5-[(Undec-10-en-1-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14528962.png)
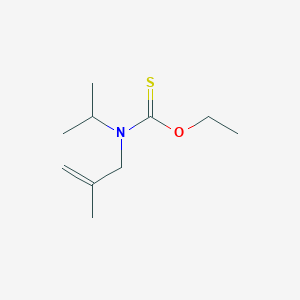
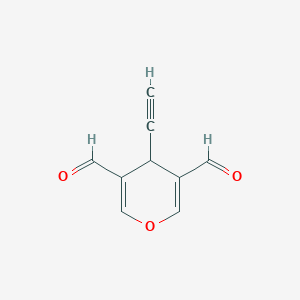
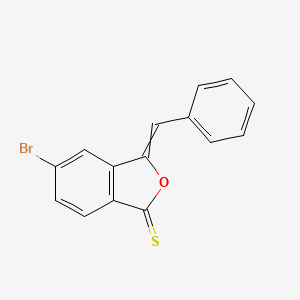
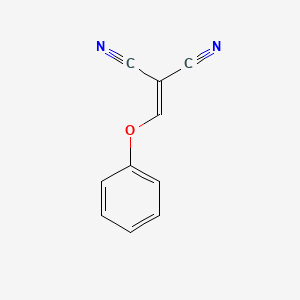
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclobutane]-3',3'-dicarboxylic acid](/img/structure/B14528994.png)
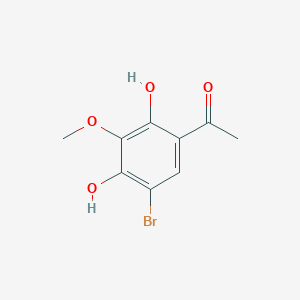
![1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14529005.png)
